![molecular formula C10H9ClO B13869916 3-(chloromethyl)-2H-chromene](/img/structure/B13869916.png)
3-(chloromethyl)-2H-chromene
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Overview
Description
3-(Chloromethyl)-2H-chromene is an organic compound that belongs to the class of chromenes, which are bicyclic structures consisting of a benzene ring fused to a pyran ring. The chloromethyl group attached to the chromene structure makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2H-chromene typically involves the chloromethylation of chromene. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
Blanc Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2H-chromene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products
Substitution: Formation of substituted chromenes.
Oxidation: Formation of chromene aldehydes or carboxylic acids.
Reduction: Formation of 3-methyl-2H-chromene.
Scientific Research Applications
Based on the search results, information regarding the applications of "3-(chloromethyl)-2H-chromene" specifically is limited. The search results cover related compounds such as chromenes, triazoles, and their derivatives, highlighting various chemical properties, synthesis methods, and biological activities, but do not focus on the specific compound "this compound."
Here's a summary of the information on related compounds:
Chromenes and their Synthesis
- 2H/4H-Chromenes: These are important heterocyclic compounds with diverse biological profiles, simple structures, and mild adverse effects .
- Synthesis of 2H-Chromenes: Several catalytic methodologies have been developed for the synthesis of 2H-chromenes . Examples include rhodium-catalyzed annulations, microwave-assisted catalyst-free synthesis, and iron-catalyzed intramolecular alkyne-carbonyl metathesis .
Reactions and Derivatives of Chromenes
- Reactions with Azomethine Ylides: 3-Nitro-2-(trichloromethyl)-2H-chromenes react with azomethine ylides to yield Michael adducts . The introduction of a trifluoromethyl group at the 2-position of 3-nitro-2H-chromene can enhance the stereoselectivity and pharmacological properties of these reactions .
- Chromeno[2,3-b]chromenes: A new method for synthesizing 12-aryl substituted chromeno[2,3-b]chromenes using L-proline as a catalyst has been reported. These compounds were obtained through a three-component reaction involving Knoevenagel condensation and Michael addition .
Biological Activities of Chromene Derivatives
- Anticancer Activity: Certain 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibit cytotoxic activities against human tumor cells . Halogen substitutions at the 3-position can enhance antitumor potency .
- Anti-proliferative Activity: Some chromeno[2,3-b]chromenes have shown anti-proliferative activity and elevated Reactive Oxygen Species (ROS) generation in breast cancer cell lines .
Triazoles: Properties and Applications
- Triazoles as Therapeutic Agents: Triazoles are nitrogen-containing heterocyclic compounds with significant pharmacological applications, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- Triazole Drug Resistance: The emergence of multidrug-resistant pathogens is making microbial treatment less effective, requiring the development of new triazole drugs .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2H-chromene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2H-chromene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-2H-chromene: Contains a hydroxymethyl group instead of a chloromethyl group.
2H-chromene: The parent compound without any substituents.
Uniqueness
3-(Chloromethyl)-2H-chromene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential applications that are distinct from its analogs. The chloromethyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(Chloromethyl)-2H-chromene is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives. For instance, 4H-chromene-3-carbonitriles have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating a series of 2-amino-4H-chromene derivatives, compounds exhibited IC50 values less than 30 μg/mL against MDA-MB-231, MCF-7, and T47D cell lines, indicating potent anticancer activity comparable to etoposide .
Table 1: Cytotoxic Activity of Chromene Derivatives
Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |
---|---|---|---|
7e | MDA-MB-231 | 3.46 | More potent |
7f | MCF-7 | 18.76 | More potent |
7d | T47D | <15 | More potent |
Antimicrobial Activity
The antimicrobial properties of chromenes have also been investigated. A study on various chromone derivatives found that certain compounds exhibited notable activity against Helicobacter pylori, with some showing comparable efficacy to standard treatments like metronidazole . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromene core significantly influenced antimicrobial efficacy.
Antioxidant and Anti-inflammatory Properties
Chromenes are recognized for their antioxidant capabilities. Research indicates that they can scavenge free radicals and reduce oxidative stress, which is vital in preventing cellular damage associated with inflammation and cancer progression .
Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various chromene derivatives using DPPH radical scavenging assays. The results demonstrated that derivatives with electron-donating groups exhibited enhanced antioxidant properties compared to those with electron-withdrawing groups.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activities. The presence of different substituents on the chromene ring can significantly impact its pharmacological profile.
Key Findings:
- Substituents at the 4-position enhance anticancer activity.
- Electron-withdrawing groups at the 6-position improve antimicrobial efficacy.
- Alkyl substitutions at the 3-position can enhance antioxidant properties.
Table 2: Structure-Activity Relationships
Substituent Position | Type of Substituent | Effect on Activity |
---|---|---|
4 | Electron-donating | Increased anticancer |
6 | Electron-withdrawing | Enhanced antimicrobial |
3 | Alkyl | Improved antioxidant |
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(chloromethyl)-2H-chromene |
InChI |
InChI=1S/C10H9ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7H2 |
InChI Key |
HHWYJGKBFFNZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CCl |
Origin of Product |
United States |
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